2-Hydroxy-2-(4-methylphenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid and its methyl ester is used to produce 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one, which suggests that electrochemical methods could be applicable for synthesizing similar hydroxy-acetic acid derivatives . The synthesis of (2-nitrophenyl)acetates from (2-nitrophenyl)acetic acid indicates that nitro groups can be strategically used in the synthesis of acetic acid derivatives . Additionally, the synthesis of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives from acetic acid compounds demonstrates the utility of acetic acid as a starting material for various organic transformations .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of 4-(4′-acetoxybenzylidene)-2-methyl-5-oxazolone and its derivatives was confirmed by NMR, and the Z-configuration was retained during synthesis . Similarly, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was determined by X-ray crystallography, which could provide insights into the potential structure of 2-Hydroxy-2-(4-methylphenyl)acetic acid .
Chemical Reactions Analysis
The chemical reactivity of acetic acid derivatives is highlighted in several studies. The selective removal of the (2-nitrophenyl)acetyl group using Zn and NH4Cl without affecting other common protecting groups suggests that 2-Hydroxy-2-(4-methylphenyl)acetic acid could also be modified using similar strategies . The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the synthesis of hydroxamic acids and ureas from carboxylic acids indicates that 2-Hydroxy-2-(4-methylphenyl)acetic acid could potentially undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are influenced by their molecular structure. For instance, the crystal structure of (2-methylphenoxy)acetic acid involves dimeric hydrogen bonding, which could suggest similar properties for 2-Hydroxy-2-(4-methylphenyl)acetic acid . The hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides provide evidence of intra- and intermolecular hydrogen bonding, which could also be relevant for understanding the properties of 2-Hydroxy-2-(4-methylphenyl)acetic acid .
Scientific Research Applications
Synthesis and Chemical Transformations
One primary application of derivatives similar to 2-hydroxy-2-(4-methylphenyl)acetic acid is in the field of synthetic chemistry, where these compounds are used as intermediates in the preparation of various chemical entities. For instance, a study demonstrated the palladium-catalyzed α-oxidation of aromatic ketones to produce 2-(2-methylphenyl)-2-oxoethyl acetates, showcasing the utility of these compounds in creating structurally diverse molecules through oxidation reactions (Chen et al., 2016). Additionally, the synthesis of methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy) phenyl]acetate from 2-(hydroxy-phenyl)-acetic acid methyl ester highlights the compound's role in generating molecules with potential applications in various fields, including medicinal chemistry and material science (Zhang Guo-fu, 2012).
Antimicrobial and Anti-inflammatory Applications
Derivatives of 2-hydroxy-2-(4-methylphenyl)acetic acid have shown promising biological activities, such as antimicrobial and anti-inflammatory effects. A notable example is the investigation of novel 4-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol derivatives for their antimycobacterial activities against isoniazid-resistant Mycobacterium tuberculosis, highlighting the potential therapeutic applications of these compounds in treating bacterial infections (Ali & Yar, 2007). Furthermore, the synthesis and evaluation of 1,2,4-triazole derivatives of 4-hydroxyphenyl acetic acid for anti-inflammatory activity indicate the potential of these compounds as leads for the development of new anti-inflammatory agents (Virmani & Hussain, 2014).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of 2-hydroxy-2-(4-methylphenyl)acetic acid are utilized for the development of selective and sensitive analytical methods for detecting and quantifying pollutants. For example, the coupling of molecular imprinted polymer nanoparticles by high-performance liquid chromatography has been explored as an efficient technique for the sensitive and selective trace determination of 4-chloro-2-methylphenoxy acetic acid in complex matrices, demonstrating the application of these compounds in environmental monitoring and safety assessment (Omidi et al., 2014).
Safety And Hazards
“2-Hydroxy-2-(4-methylphenyl)acetic acid” may cause skin and eye irritation, and may be harmful if inhaled, ingested, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
properties
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGURAWGCAPHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-(4-methylphenyl)acetic acid | |
CAS RN |
18584-20-8, 31284-89-6 | |
Record name | 4-Methylmandelic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18584-20-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (R)-4-Methylmandelic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLMANDELIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S2B4H5RL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
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